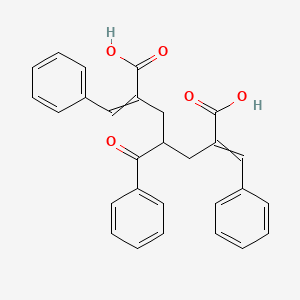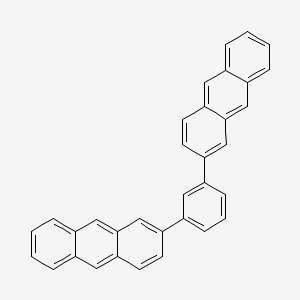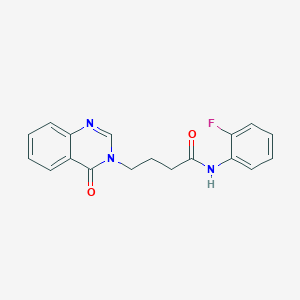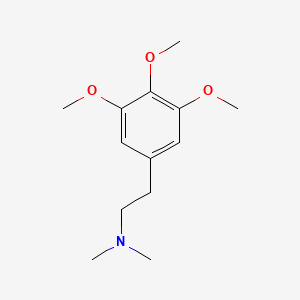
Trichocereine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Trichocereine can be synthesized through several methods. One common route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with dimethylamine, yielding this compound hydrochloride . Another method involves the conversion of 3,4,5-trimethoxyphenylacetic acid to this compound hydrochloride with an overall yield of 47% .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Trichocereine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form simpler amines.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler amines.
科学的研究の応用
Trichocereine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids and as a reagent in various organic reactions.
Biology: this compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its psychoactive properties.
Industry: this compound is used in the production of certain pharmaceuticals and as a chemical intermediate in various industrial processes
作用機序
The mechanism of action of trichocereine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, similar to mescaline. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects .
類似化合物との比較
Mescaline: Chemically similar to trichocereine, mescaline is another cactus alkaloid with well-known psychoactive properties.
Tyramine: Another phenethylamine derivative found in various plants.
Hordenine: A naturally occurring alkaloid with stimulant properties.
Uniqueness of this compound: this compound is unique due to its specific structural modifications, such as the presence of three methoxy groups and a dimethylamino group. These modifications confer distinct chemical and biological properties, differentiating it from other similar compounds .
特性
CAS番号 |
529-91-9 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC名 |
N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-14(2)7-6-10-8-11(15-3)13(17-5)12(9-10)16-4/h8-9H,6-7H2,1-5H3 |
InChIキー |
BTSKBPJWJZFTPQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CC(=C(C(=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


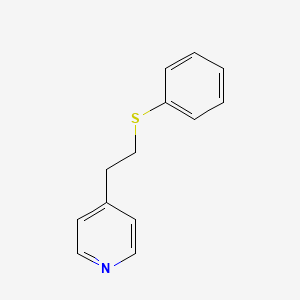
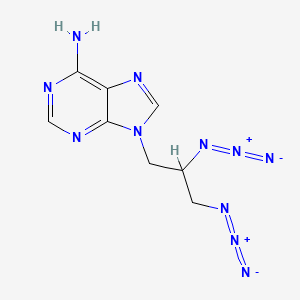
![2,2-dimethyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide](/img/structure/B14164178.png)
![2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B14164185.png)
![4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine](/img/structure/B14164189.png)
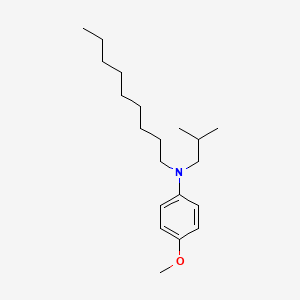
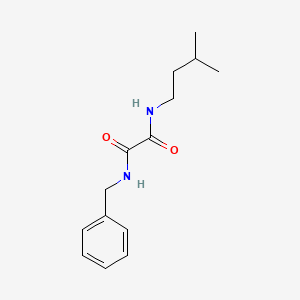
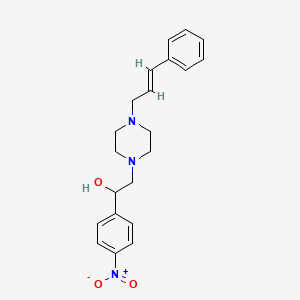
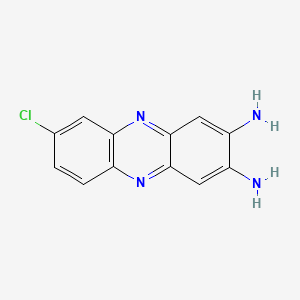
![2-(4-bromophenyl)-6-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14164218.png)
![N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14164227.png)
